4-bromo-1-ethyl-3-nitro-1H-pyrazole
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Overview
Description
4-bromo-1-ethyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the 4-position, an ethyl group at the 1-position, and a nitro group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of ethyl hydrazine with 4-bromo-3-nitro-1,3-dicarbonyl compounds under acidic conditions . The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group at the 3-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under the influence of oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of 4-substituted pyrazole derivatives.
Reduction: Formation of 3-amino-1-ethyl-4-bromo-1H-pyrazole.
Oxidation: Formation of pyrazole N-oxides.
Scientific Research Applications
4-bromo-1-ethyl-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Agricultural Chemistry: Employed in the development of agrochemicals such as herbicides and fungicides.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to target proteins through halogen bonding . The pyrazole ring itself can interact with biological targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-3-nitro-1H-pyrazole
- 4-bromo-1-ethyl-5-nitro-1H-pyrazole
- 4-chloro-1-ethyl-3-nitro-1H-pyrazole
Uniqueness
4-bromo-1-ethyl-3-nitro-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. The presence of the ethyl group at the 1-position and the nitro group at the 3-position imparts distinct chemical and biological properties compared to other pyrazole derivatives. The bromine atom at the 4-position also allows for further functionalization through substitution reactions .
Properties
IUPAC Name |
4-bromo-1-ethyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFGPGKZIRMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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